In-Depth Technical Guide: Structure Elucidation of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid
In-Depth Technical Guide: Structure Elucidation of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid
In-Depth Technical Guide: Structure Elucidation of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid
Introduction
The molecular formula of this compound is C6H3ClN4O2, with a molecular weight of 198.57 g/mol .[5] A foundational understanding of the triazolopyridazine scaffold is essential, as this class of compounds has broad-spectrum biological activities and their derivatization is a key area of research for developing new drug candidates.[1]
Part 1: The Strategic Approach to Structure Elucidation
The elucidation of a novel or complex small molecule is akin to solving a puzzle. Each piece of analytical data provides a clue, and the final, correct structure is the only one that satisfies all the evidence. Our strategy is built on a foundation of spectroscopic and spectrometric techniques, culminating in the definitive proof of X-ray crystallography.
Caption: Overall workflow for structure elucidation.
Part 2: Mass Spectrometry - The First Piece of the Puzzle
Mass spectrometry (MS) is the initial and critical step, providing the molecular weight and, with high-resolution instruments, the elemental composition. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion.
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Data Interpretation:
Expected Data & Interpretation
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M-H]⁻ | 196.98717 | Confirms molecular weight and provides high-resolution data for formula determination.[5] | |
| Isotopic Pattern | M and M+2 | The presence of a peak at M+2 with roughly 33% the intensity of the M peak is a clear indication of a single chlorine atom.[7] |
This initial MS data provides the molecular formula, C6H3ClN4O2, which is the foundation upon which the rest of the structure is built.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Building the Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9] For a heterocyclic system like 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid, a combination of 1D and 2D NMR experiments is essential to assign all proton and carbon signals and establish connectivity.[10]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
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¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
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Predicted and Experimental NMR Data & Interpretation
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H7 | 8.3-8.5 | C5, C8a | |
| H8 | 7.5-7.7 | C6, C4a | |
| C2 | 145-147 | H of COOH | |
| C3a | 148-150 | H7, H8 | |
| C5 | 120-122 | H7 | |
| C6 | 138-140 | H7, H8 | |
| C7 | 128-130 | H8 | |
| C8 | 115-117 | H7 | |
| COOH | 13-14 | 160-162 | C2 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
The two doublets in the aromatic region of the ¹H NMR spectrum, with a coupling constant of approximately 9.6 Hz, are characteristic of ortho-coupled protons on a pyridazine ring.[11][12] The downfield shift of one of these protons (H7) is attributed to the deshielding effect of the adjacent triazole ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.
The HMBC experiment is the linchpin of the NMR analysis. For instance, a correlation between the pyridazine proton H8 and the bridgehead carbon C3a would definitively link the two rings. Similarly, a correlation from the carboxylic acid proton to C2 would confirm the position of this substituent.
Caption: Key 2D NMR correlations for connectivity.
Part 4: X-ray Crystallography - The Definitive Proof
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic arrangement in the solid state.[13][14] This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[16]
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Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
The resulting crystal structure would provide the ultimate validation of the connectivity established by NMR and the molecular formula from MS.
Conclusion
The structure elucidation of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with the foundational information of the molecular formula from mass spectrometry, building the connectivity framework with a suite of 1D and 2D NMR experiments, and finally confirming the three-dimensional structure with X-ray crystallography, we can achieve an unambiguous and self-validated structural assignment. This rigorous approach is paramount in the fields of drug discovery and development, where a precise understanding of molecular structure is the bedrock of understanding function.
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